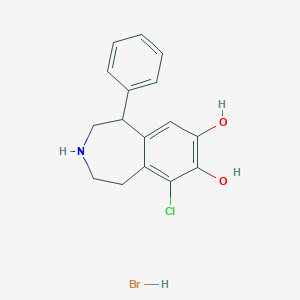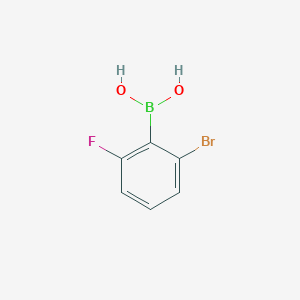
Bimoclomol
Übersicht
Beschreibung
Bimoclomol is an investigational drug that induces stress proteins and has cytoprotective effects . It is currently under investigation for use in the treatment of neuropathy (diabetic) and wounds .
Molecular Structure Analysis
Bimoclomol has a molecular formula of C14H20ClN3O2 . It belongs to the class of organic compounds known as pyridines and derivatives . These are compounds containing a pyridine ring, which is a six-member aromatic heterocycle which consists of one nitrogen atom and five carbon atoms .
Chemical Reactions Analysis
Bimoclomol has been shown to act as a co-inducer of several heat shock proteins (Hsp-s), enhancing the amount of these proteins produced following a heat shock compared to heat shock alone .
Physical And Chemical Properties Analysis
Bimoclomol has a molecular weight of 297.78 g/mol . Other physical and chemical properties such as solubility, melting point, boiling point, etc., are not explicitly mentioned in the available resources.
Wissenschaftliche Forschungsanwendungen
Here is a comprehensive analysis of the scientific research applications of Bimoclomol, focusing on its unique applications:
Neuropathy Treatment
Bimoclomol has been investigated for use in treating neuropathy, particularly diabetic neuropathy. It shows promise in reducing nerve damage associated with this condition .
Cytoprotection
The compound facilitates the formation of chaperone molecules in cells by inducing or amplifying the expression of heat-shock genes, providing cytoprotection .
Cardiovascular Protection
In cases of mild ischemia, Bimoclomol can induce a rapid synthesis of HSP70, providing enhanced and long-term cardiovascular protection .
Neuroprotection in Parkinson’s Disease
Studies suggest that Bimoclomol has neuroprotective properties, particularly in Parkinson’s disease, by inhibiting cyclin E led neuronal death which may be mediated by heat shock proteins (HSP70) .
Amyotrophic Lateral Sclerosis (ALS) Treatment
Bimoclomol has progressed to human clinical studies for evaluation as a potential treatment for SOD1 positive familial ALS .
Heat Shock Protein Amplification
The drug binds to HSF-1 and induces a prolonged binding of HSF-1 to DNA elements, contributing to the chaperone co-induction observed previously .
Myelination Regulation
Bimoclomol-treated mice exhibited increased numbers of immature oligodendrocytes within the cortex, supporting the clinical development of HSP-amplifying therapies in the treatment of diseases like Niemann-Pick type C (NPC) .
Wirkmechanismus
Target of Action
Bimoclomol primarily targets the Heat Shock Factor protein 1 (HSF-1) . HSF-1 is a transcription factor that regulates the expression of heat shock proteins (HSPs), which are crucial for maintaining cell integrity during normal growth and pathophysiological conditions .
Mode of Action
Bimoclomol binds to HSF-1 and induces a prolonged binding of HSF-1 to the respective DNA elements . This interaction is extended by Bimoclomol, contributing to the co-induction of chaperone molecules observed in the presence of stress . This suggests that Bimoclomol may be valuable in targeting HSF-1 to induce up-regulation of protective HSPs in a non-stressful manner for therapeutic benefit .
Biochemical Pathways
The biochemical pathways affected by Bimoclomol are primarily related to the heat shock response, which results in the induction of the synthesis of heat shock proteins (HSPs) . These proteins, many of which are molecular chaperones, are crucial for maintaining cell integrity during normal growth as well as during pathophysiological conditions .
Result of Action
The cytoprotective effects of Bimoclomol observed under several experimental conditions are likely mediated by the coordinate expression of all major HSPs . This nontoxic drug, which is under Phase II clinical trials, has enormous potential therapeutic applications .
Action Environment
The action, efficacy, and stability of Bimoclomol can be influenced by various environmental factors. For instance, in the presence of cell stress (e.g., heat shock, HSP90 inhibition, or protein aggregates), Bimoclomol potentiates the induction of HSPs and helps protect cells from damage . .
Zukünftige Richtungen
Bimoclomol has shown potential therapeutic applications in several experimental conditions, including a murine model of ischemia and wound healing in the diabetic rat . It is currently under Phase II clinical trials . The cytoprotective effects observed are likely mediated by the coordinate expression of all major HSPs .
Eigenschaften
IUPAC Name |
(3Z)-N-(2-hydroxy-3-piperidin-1-ylpropoxy)pyridine-3-carboximidoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClN3O2/c15-14(12-5-4-6-16-9-12)17-20-11-13(19)10-18-7-2-1-3-8-18/h4-6,9,13,19H,1-3,7-8,10-11H2/b17-14- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMOVJBAGBXIKCG-VKAVYKQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC(CON=C(C2=CN=CC=C2)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)CC(CO/N=C(/C2=CN=CC=C2)\Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Bimoclomol binds to HSF-1 and induces a prolonged binding of HSF-1 to the respective DNA elements. Since HSF-1 does not bind to DNA in the absence of stress, the bimoclomol-induced extension of HSF-1/DNA interaction may contribute to the chaperone co-induction of bimoclomol observed previously. These findings indicate that bimoclomol may be of value in targeting HSF-1 so as to induce up-regulation of protective Hsp-s in a non-stressful manner and for therapeutic benefit. | |
| Record name | Bimoclomol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06258 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Bimoclomol | |
CAS RN |
130493-03-7 | |
| Record name | Bimoclomol [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130493037 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bimoclomol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06258 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | BIMOCLOMOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9IYF14814M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



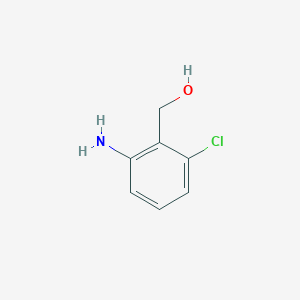


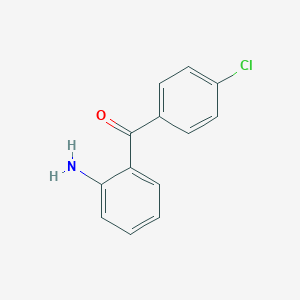

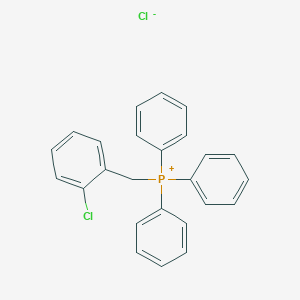




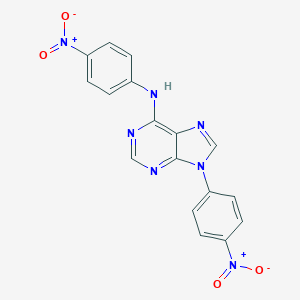
![4'-(Methylsulfonyl)-[1,1'-biphenyl]-2-amine hydrochloride](/img/structure/B151074.png)
